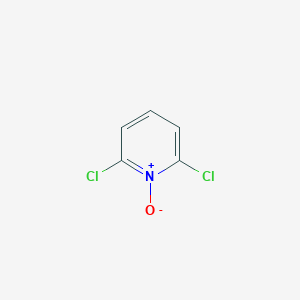

2,6-Dichloropyridine N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136569. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOMGVDPYLWLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355830 | |

| Record name | 2,6-Dichloropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-00-0 | |

| Record name | 2587-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Dichloropyridine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloropyridine N-oxide, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a step-by-step experimental protocol.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₅H₃Cl₂NO.[1][2] It serves as a crucial building block in organic synthesis, primarily due to the unique reactivity conferred by the N-oxide functional group, which can act as an electron donor and facilitate various substitution reactions. Its utility is demonstrated in its role as a precursor for the synthesis of bioactive molecules, including antifungal agents and antibiotics.[3] The N-oxide is also employed as an oxidant and a ligand in coordination chemistry.[4][5]

Synthetic Routes

The most common and direct method for the synthesis of this compound is the oxidation of the corresponding pyridine (B92270) derivative, 2,6-Dichloropyridine.[3] Various oxidizing agents can be employed for this transformation, with organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), being particularly effective.[5][6] Alternative methods utilize hydrogen peroxide in the presence of a catalyst.[5][7]

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

The oxidation of 2,6-Dichloropyridine with m-CPBA is a widely used method that offers high yields and purity.[6] The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nitrogen atom of the pyridine ring.

Reaction Pathway: Oxidation of 2,6-Dichloropyridine

Caption: Oxidation of 2,6-Dichloropyridine to its N-oxide using m-CPBA.

Experimental Protocol: Synthesis using m-CPBA

The following protocol is adapted from a patented synthesis process and provides a reliable method for the preparation of this compound.[6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 50.0 g | 1.0 |

| m-CPBA | C₇H₅ClO₃ | 172.57 | 87.5 g | ~1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 400 mL | - |

| Water | H₂O | 18.02 | 800 mL | - |

Procedure

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-Dichloropyridine in 400 mL of dichloromethane. Cool the solution to 0-5 °C with an ice bath and stir.[6]

-

Addition of Oxidant: To the cooled solution, add 87.5 g of m-chloroperoxybenzoic acid in portions, maintaining the temperature at 0 °C.[6]

-

Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 24 hours.[6]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of m-CPBA.[6]

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[6]

-

To the resulting residue, add 800 mL of water while stirring. A white solid (m-chlorobenzoic acid) will precipitate.[6]

-

Adjust the pH of the aqueous mixture to 4.[6]

-

Continue stirring for 2 hours.[6]

-

Filter the mixture to remove the solid precipitate and collect the filtrate.[6]

-

-

Isolation:

Results

| Parameter | Value | Reference |

| Yield | 90% | [6] |

| Purity | 97% | [6] |

| Appearance | Pale yellow crystalline powder | [6] |

Characterization

The synthesized this compound can be characterized by standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 2587-00-0 | [1][2] |

| Molecular Formula | C₅H₃Cl₂NO | [1][2] |

| Molecular Weight | 163.99 g/mol | [1][2] |

| Melting Point | 138-142 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H) | [6] |

Safety Considerations

-

2,6-Dichloropyridine: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

m-Chloroperoxybenzoic acid (m-CPBA): Organic peroxide, may be explosive. Strong oxidizer. Causes skin and eye irritation.

-

Dichloromethane (DCM): Volatile and suspected carcinogen.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98 2587-00-0 [sigmaaldrich.com]

- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 4. Pyridine N-oxide [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloropyridine (B45657) N-oxide, a versatile heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document consolidates essential data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.

Core Physicochemical Properties

2,6-Dichloropyridine N-oxide is a stable, crystalline solid at room temperature. Its key physical and chemical characteristics are summarized in the tables below, providing a ready reference for experimental design and analysis.

| Identifier | Value | Source |

| IUPAC Name | 2,6-dichloro-1-oxidopyridin-1-ium | PubChem |

| CAS Number | 2587-00-0 | Sigma-Aldrich[1], Thermo Fisher Scientific[2] |

| Molecular Formula | C₅H₃Cl₂NO | Sigma-Aldrich[1] |

| Molecular Weight | 163.99 g/mol | Sigma-Aldrich[1] |

| Appearance | White to light yellow crystalline powder | Thermo Fisher Scientific[3] |

| Melting Point | 138-142 °C | Sigma-Aldrich[4] |

| Boiling Point | 344.2±22.0 °C (Predicted) | ChemicalBook[5] |

| pKa (Predicted) | -2.26±0.10 | ChemicalBook[5] |

| Solubility | Soluble in Chloroform | ChemicalBook[5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The prominent N-O stretching vibration is a key diagnostic feature for N-oxides and typically appears in the region of 1200-1300 cm⁻¹. Aromatic C-H and C-C stretching vibrations are also observable.[7]

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]).[8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis of this compound

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-dichloropyridine in 400 mL of dichloromethane (B109758) at 0-5 °C with stirring.

-

Addition of Oxidant: Slowly add 87.5 g of m-chloroperoxybenzoic acid at 0 °C.

-

Reaction: Stir the mixture for 24 hours at 20-25 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (B129727) (10:1) to confirm the complete consumption of m-CPBA.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove dichloromethane.

-

Add 800 mL of water to the residue with stirring, which will cause the precipitation of a white solid.

-

Adjust the pH of the mixture to 4 with a suitable acid and continue stirring for 2 hours.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

-

-

Drying: Dry the paste using a diaphragm pump for 2-3 hours to yield this compound as a pale yellow crystalline powder.

Method 2: Oxidation with Hydrogen Peroxide and a Catalyst

A general procedure involves the oxidation of 2,6-dichloropyridine with hydrogen peroxide in the presence of a catalyst, such as a tungsten-based catalyst.

Purification Protocols

Recrystallization:

Recrystallization from a suitable solvent system, such as a mixture of heptane (B126788) and toluene, can be employed to obtain high-purity this compound. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals, which are then collected by filtration.[5]

Column Chromatography:

For higher purity, column chromatography can be utilized. Due to the polar nature of the N-oxide group, a polar stationary phase like silica (B1680970) gel is typically used. The choice of eluent depends on the impurities present, but a common solvent system is a gradient of methanol in dichloromethane.[9]

-

Column Preparation: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the desired compound.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

General Reactivity and Applications

Caption: General reactivity and application pathways of this compound.

Biological Activity and Potential Applications

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, pyridine (B92270) N-oxide derivatives, in general, are recognized for their diverse biological activities. They have been investigated as anti-HIV agents, with some acting as non-nucleoside reverse transcriptase inhibitors and others affecting viral gene expression.[6] The N-oxide moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability, which is a key consideration in drug design. Furthermore, some pyridine N-oxide derivatives have been explored for their potential in developing new therapeutic agents.[6] The cytotoxicity of chloropyridines can be modulated by N-oxidation, indicating that this functional group plays a significant role in the biological profile of these molecules.[10]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The compiled data and detailed protocols are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. This compound 98 2587-00-0 [sigmaaldrich.com]

- 2. H30427.03 [thermofisher.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Dichloropyridine N-oxide (CAS: 2587-00-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine (B45657) N-oxide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, particularly in the agrochemical and pharmaceutical industries.[1][2] Its unique structural and electronic properties, stemming from the presence of the N-oxide functional group and the two chlorine substituents on the pyridine (B92270) ring, impart distinct reactivity that is leveraged in various organic transformations. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 2,6-Dichloropyridine N-oxide, with a focus on experimental details and mechanistic insights relevant to researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2587-00-0 | [3][4][5][6] |

| Molecular Formula | C₅H₃Cl₂NO | [3][4][5][6] |

| Molecular Weight | 163.99 g/mol | [3][4][5][6] |

| Appearance | White to creamish or light yellow powder or crystals | [7][8] |

| Melting Point | 138-142 °C (lit.) | [3][4][6] |

| Solubility | Chloroform | [7] |

| pKa (Predicted) | -2.26 ± 0.10 | [7] |

| InChI | 1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | [3] |

| SMILES | [O-][n+]1c(Cl)cccc1Cl | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data/Information | Reference |

| ¹H NMR | (400MHz, CDCl₃) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H) | [7] |

| IR (ATR) | Spectra available from Bio-Rad Laboratories, Inc. | [1][4] |

| Raman | Spectrum available from Bio-Rad Laboratories, Inc. | [1] |

| Mass Spectrometry | Monoisotopic Mass: 162.9591691 Da (Computed) | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 2,6-dichloropyridine. A detailed experimental protocol based on a patented procedure is provided below.[7]

Experimental Protocol: Oxidation of 2,6-Dichloropyridine

Materials:

-

2,6-Dichloropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Water

Procedure:

-

Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a reaction vessel equipped with a stirrer and cooling bath.

-

Cool the solution to 0-5 °C with stirring.

-

Slowly add 87.5g of m-chloroperoxybenzoic acid to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to 20-25 °C and continue stirring for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM/MeOH (10:1) to confirm the complete consumption of m-chloroperoxybenzoic acid.

-

Once the reaction is complete, concentrate the reaction solution under reduced pressure to remove the dichloromethane.

-

To the resulting residue, add 800mL of water while stirring. A large amount of white solid will precipitate.

-

Adjust the pH of the mixture to 4 and continue stirring for 2 hours.

-

Collect the filtrate and concentrate it under reduced pressure to obtain a brown viscous paste.

-

Dry the paste using a diaphragm pump for 2-3 hours to yield the final product, a pale yellow crystalline powder.

Results:

-

Yield: 90%

-

Purity: 97%

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations. Its reactivity is primarily centered around the N-oxide group, which can act as an oxygen transfer agent, and the chlorinated pyridine ring, which can undergo nucleophilic substitution.

Gold-Catalyzed Oxidation of Alkynes

An efficient gold(I)-catalyzed oxidation of COR₂-functionalized internal alkynes to produce α,β-diketoesters, 1,2,3-triketones, and α,β-diketoamides has been developed using this compound as the oxidant. This method is notable for its mild reaction conditions.[9]

Photoinduced C-H Functionalization

This compound has been demonstrated to be a highly selective hydrogen atom transfer (HAT) catalyst for tertiary C-H bonds in a photoinduced C-H functionalization reaction.[3] A plausible mechanism for this transformation is depicted below.

Caption: Proposed mechanism for photoinduced C-H functionalization.

Visible Light-Induced Deoxygenation/Hydroxymethylation

Pyridine N-oxides, including this compound, can undergo visible light-induced deoxygenation to the corresponding pyridines.[8] This reaction provides a synthetic route to 2,6-dichloropyridine.[8]

Applications in Drug Development

Safety and Toxicology

Detailed toxicological data specifically for this compound is limited. However, general safety precautions for handling pyridine derivatives and N-oxides should be followed. Pyridine itself can cause liver damage, and pyridine-N-oxide is a known metabolite.[12][13] The GHS classification for 2,6-Dichloropyridine indicates that it is toxic if swallowed and causes skin and eye irritation.[14] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Table 3: GHS Hazard Information for 2,6-Dichloropyridine

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a chemical compound with significant utility in synthetic chemistry. Its well-defined synthesis and versatile reactivity make it a valuable building block for the construction of more complex molecules with potential applications in the pharmaceutical and agrochemical sectors. Further research into its reactivity and the biological activity of its derivatives is likely to uncover new and valuable applications for this compound. This guide provides a solid foundation of technical information to aid researchers in their work with this important synthetic intermediate.

References

- 1. This compound | C5H3Cl2NO | CID 817673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. spectrabase.com [spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. 2,6-二氯吡啶 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyridine N-oxide [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2,6-Dichloropyridine N-oxide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloropyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45 | Doublet (d) | 6.4 | H-3, H-5 |

| 7.13 | Triplet (t) | 6.8 | H-4 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~141 | C-2, C-6 |

| ~127 | C-4 |

| ~124 | C-3, C-5 |

Note: These are estimated values.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1600-1450 | Aromatic C=C and C=N stretching |

| ~1250 | N-O stretching |

| ~850-750 | C-H out-of-plane bending |

| ~750-650 | C-Cl stretching |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Predicted)

The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show the following key fragments. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

| m/z | Ion | Notes |

| 163/165/167 | [M]⁺ | Molecular ion with characteristic 9:6:1 isotope pattern for two chlorine atoms. |

| 147/149/151 | [M-O]⁺ | Loss of oxygen atom. |

| 112/114 | [M-O-Cl]⁺ | Loss of oxygen and one chlorine atom. |

| 77 | [C₅H₃N]⁺ | Pyridine radical cation. |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The mass spectrum is recorded, showing the relative abundance of each fragment ion.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 2,6-Dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine (B45657) N-oxide is a versatile heterocyclic compound of significant interest in various fields of chemistry, including agrochemical synthesis, pharmaceutical development, and catalysis.[1] Its unique electronic and structural characteristics, stemming from the presence of the N-oxide functional group and the two chlorine substituents on the pyridine (B92270) ring, govern its reactivity and make it a valuable intermediate. This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 2,6-Dichloropyridine N-oxide, supported by available experimental and computational data.

Molecular Structure

The molecular structure of this compound is characterized by a planar pyridine ring with chlorine atoms at the 2 and 6 positions and an oxygen atom coordinated to the nitrogen atom. While a definitive crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structures of closely related compounds.

Comparative Crystallographic Data

For comparative purposes, the crystallographic data for 2,6-dichloro-4-nitropyridine (B133513) N-oxide provides an excellent model for understanding the bond lengths and angles within the dichloropyridine N-oxide framework.

| Parameter | 2,6-dichloro-4-nitropyridine N-oxide |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.964(4) |

| b (Å) | 9.510(6) |

| c (Å) | 26.192(16) |

| V (ų) | 1485.5(16) |

| Z | 8 |

Data obtained from the crystallographic study of 2,6-dichloro-4-nitropyridine N-oxide.

Analysis of a similar compound, 2,6-diazidotrichloropyridine N-oxide, which has undergone both X-ray diffraction analysis and DFT (B3LYP/6-311G*) calculations, offers further insight into the expected bond lengths and angles.

| Bond/Angle | Experimental (Å/°) | Calculated (B3LYP/6-311G*) (Å/°) |

| C-Cl | 1.718(7) | 1.719 |

| O-N-C | 121.1(7) | 121.0 |

| N-C-C | 120.9(6) | 120.9 |

| C-C-C | 119.7(6) | 119.6 |

| C-C-Cl | 118.1(5) - 122.2(6) | 118.1 - 122.4 |

Data from the study of 2,6-diazidotrichloropyridine N-oxide.[2]

Based on these related structures, the N-O bond is expected to have partial double bond character, and the C-Cl bonds will influence the geometry and electronic distribution of the pyridine ring.

Electronic Properties

The electronic nature of this compound is a key determinant of its reactivity. The electron-withdrawing nature of the two chlorine atoms and the N-oxide group significantly influences the electron density of the pyridine ring.

Frontier Molecular Orbitals

Reactivity and Catalytic Activity

This compound has been identified as an effective hydrogen atom transfer (HAT) catalyst in photoredox reactions. Its efficacy is attributed to its high O-H bond dissociation energy (BDE) in its protonated form (111.1 kcal/mol, calculated) and its oxidation potential (E1/2 ox = +2.06 V versus SCE), which allows it to be oxidized by a photocatalyst to generate a reactive N-oxide radical cation. This radical cation can then abstract a hydrogen atom from a substrate, initiating a functionalization cascade.

The logical workflow for its role in a photocatalytic C-H functionalization is depicted below:

Caption: Photocatalytic cycle involving this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2,6-dichloropyridine. The following protocol is adapted from a patented procedure.[3]

Materials:

-

2,6-Dichloropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Water

Procedure:

-

Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a reaction vessel equipped with a stirrer and cool to 0-5 °C.

-

Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 20-25 °C for 24 hours. Monitor the reaction progress by TLC (DCM/MeOH = 10:1) to confirm the complete consumption of m-CPBA.

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add 800mL of water to the residue and stir. A white solid should precipitate.

-

Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to obtain a viscous paste.

-

Dry the paste under vacuum to yield the this compound product as a pale yellow crystalline powder.[3]

The workflow for this synthesis is as follows:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (400 MHz, CDCl3): A patent describes the 1H NMR spectrum as showing signals at δ 7.45 (d, J = 6.4 Hz, 2H) and 7.13 (t, J = 6.8 Hz, 1H).[3] This pattern is consistent with a symmetrically substituted pyridine ring.

Infrared (IR) and Raman Spectroscopy:

-

Spectra for this compound are available in public databases. Key vibrational modes would include the N-O stretching and bending frequencies, as well as the C-Cl stretching modes.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its applications extend to:

-

Agrochemicals: It is an intermediate in the production of herbicides and pesticides.[1]

-

Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds, including those with potential therapeutic benefits.[1] The N-oxide moiety can act as a bioisosteric replacement for other functional groups and can influence the pharmacokinetic properties of a drug candidate.

-

Catalysis: As demonstrated, its role as a HAT catalyst opens avenues for novel C-H functionalization reactions, which are of great importance in the efficient synthesis of complex molecules.

The relationship between its structure and applications can be visualized as follows:

Caption: Interplay of structure, electronics, and applications.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug development. Its molecular structure, characterized by the presence of two ortho-chloro substituents and an N-oxide group, dictates its unique electronic properties and reactivity. While a complete experimental structural and spectroscopic dataset is yet to be consolidated in the public domain, analysis of related compounds and existing data provides a strong foundation for its application. Further research, particularly in obtaining a definitive crystal structure and detailed computational studies, will undoubtedly lead to an even greater understanding and utilization of this versatile compound.

References

An In-depth Technical Guide to the Solubility of 2,6-Dichloropyridine N-oxide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloropyridine N-oxide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, comparative data from structurally analogous compounds, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound

This compound is a chlorinated derivative of pyridine (B92270) N-oxide. The introduction of chlorine atoms and the N-oxide functional group significantly influences the molecule's physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C |

Solubility Profile of this compound

3.1. Qualitative Solubility of this compound

Limited information suggests that this compound is soluble in chloroform. The presence of the polar N-oxide group and the chloro substituents suggests that its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

3.2. Comparative Solubility of Structurally Similar Pyridine N-oxides

To provide a comparative context for estimating the solubility of this compound, the following table summarizes the available solubility data for related pyridine N-oxide derivatives.

| Compound | Solvent | Temperature (°C) | Solubility |

| Pyridine N-oxide | Water | Not Specified | High solubility[1] |

| Ethanol | Not Specified | High solubility[1] | |

| Acetone | Not Specified | High solubility[1] | |

| 4-Nitropyridine N-oxide | Water | Not Specified | Sparingly soluble[2] |

| DMSO | Not Specified | Soluble[3] | |

| Acetone | Not Specified | Soluble[4] | |

| Dichloromethane | Not Specified | Soluble[4] | |

| THF | Not Specified | Soluble[4] | |

| Diethyl Ether | Not Specified | Soluble[4] | |

| Toluene | Not Specified | Soluble[4] | |

| Methanol | Not Specified | Soluble[4] | |

| 2,6-Dimethylpyridine N-oxide | Water | Not Specified | Miscible |

| Organic Solvents | Not Specified | Soluble |

Note: "High solubility," "Soluble," "Sparingly soluble," and "Miscible" are qualitative descriptors from the cited sources and do not represent quantitative values.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for collecting filtrate

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the collected filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtrate collected in mL) * 100

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and a typical experimental workflow.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 2,6-Dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and decomposition of 2,6-Dichloropyridine N-oxide is available in the public domain. This guide provides a comprehensive overview based on available data for structurally related compounds and general principles of thermal analysis. All quantitative data presented for analogous compounds should be considered as indicative and not as a direct substitute for experimental verification for this compound.

Introduction

This compound is a halogenated heterocyclic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. This technical guide summarizes the available information and provides a framework for the experimental investigation of its thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅H₃Cl₂NO | N/A |

| Molecular Weight | 163.99 g/mol | N/A |

| CAS Number | 2587-00-0 | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 138-142 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in chloroform | N/A |

Thermal Stability and Decomposition

An explosion involving 2-chloropyridine-N-oxide occurred when it was left as a distillation residue.[1] The investigation revealed that 2-chloropyridine-N-oxide is an unstable substance that undergoes an exothermic decomposition reaction at temperatures between 120-130 °C.[1] This suggests that this compound may also exhibit thermal instability and the potential for runaway exothermic decomposition.

Table 2: Thermal Decomposition Data for an Analogous Compound

| Compound | Decomposition Onset | Observations | Reference |

| 2-Chloropyridine-N-oxide | 120-130 °C | Exothermic decomposition | [1] |

Given the potential for exothermic decomposition, extreme caution should be exercised when heating this compound. It is strongly recommended that a thorough thermal hazard assessment, including TGA and DSC analysis, be conducted before any process development or scale-up activities.

Upon thermal decomposition, pyridine (B92270) N-oxides can release toxic vapors, which may include nitrogen oxides, carbon monoxide, and, in the case of chlorinated derivatives, hydrogen chloride and potentially cyanides.

Experimental Protocols for Thermal Analysis

To ascertain the thermal stability and decomposition profile of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a suitable pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a linear rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C or higher).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) is used to more accurately determine Tmax.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine whether the decomposition is endothermic or exothermic.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a suitable pan (e.g., aluminum or gold-plated stainless steel). A sealed empty pan is used as a reference.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a linear rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting and decomposition events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (ΔH) of these transitions are determined.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Caption: Experimental Workflow for Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

Based on the general reactivity of pyridine N-oxides, a plausible thermal decomposition pathway for this compound is proposed. The N-O bond is relatively weak and can cleave upon heating. The initial step is likely the homolytic cleavage of the N-O bond to form a pyridinyl radical and an oxygen radical. This can be followed by a series of radical reactions, including dehalogenation and fragmentation of the pyridine ring. A potential rearrangement to form a pyridone-like intermediate is also possible.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, evidence from the analogous compound 2-chloropyridine-N-oxide strongly suggests a potential for exothermic decomposition at elevated temperatures. Researchers and drug development professionals must handle this compound with caution and conduct thorough thermal hazard assessments using techniques such as TGA and DSC before its use in any process. The provided experimental protocols and proposed decomposition pathway serve as a guide for such investigations. The generation of toxic and corrosive byproducts upon decomposition should also be a key consideration in the design of any experimental or manufacturing process involving this compound.

References

2,6-Dichloropyridine N-oxide: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2,6-Dichloropyridine N-oxide. The following sections detail the chemical and physical properties, hazard classifications, handling and storage procedures, emergency measures, and toxicological information to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₅H₃Cl₂NO.[1][2][3] It is essential to be aware of its physical characteristics to handle it appropriately.

| Property | Value | Source(s) |

| Molecular Weight | 163.99 g/mol | [1][3] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 134 - 142 °C (273.2 - 287.6 °F) | [2][4][5] |

| Boiling Point | Not available | [2] |

| Flash Point | Not applicable | [3][4] |

| Solubility | No information available | [2] |

| CAS Number | 2587-00-0 | [1][2][3][4][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its toxicity and irritant properties.

GHS Pictograms:

Hazard Statements:

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [1][6][7] |

| H311 | Toxic in contact with skin | [1][6][7] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1][2][6][7][8] |

| H319 | Causes serious eye irritation | [1][6][7][8] |

| H332 | Harmful if inhaled | [1][6][7] |

| H335 | May cause respiratory irritation | [1][6][7] |

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the Safety Data Sheets.[2][8] Key preventative measures include washing hands and exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing appropriate personal protective equipment.[2][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] A dust mask (type N95 or equivalent) is also recommended.[4]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

-

Ignition Sources: Keep away from heat and sources of ignition.[2][9]

Storage

-

Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][9]

-

Incompatibilities: Store away from incompatible materials.[10]

The following diagram illustrates the recommended workflow for safely handling this compound.

Emergency Procedures

In case of accidental exposure or release, immediate and appropriate action is necessary.

First-Aid Measures

-

Ingestion: If swallowed, immediately call a poison center or doctor.[9] Rinse mouth. Do NOT induce vomiting.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek medical attention.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2]

-

Inhalation: Move the person to fresh air.[9] If breathing is difficult, give oxygen.[6] Seek medical attention.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][8][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8][9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][9] Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[9]

-

Containment and Cleanup: Sweep up the material and place it into a suitable container for disposal.[2]

The logical relationship for responding to an accidental spill is outlined in the diagram below.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, based on its GHS classification, it is considered toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[1][6][7]

-

Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1][6][7]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][6][7][8] Symptoms can include itching, scaling, and reddening.[9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation, which may be characterized by redness, watering, and itching.[1][6][7][8][9]

-

Respiratory Irritation: May cause respiratory irritation.[1][6][7]

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, NTP, or OSHA.[9]

No detailed experimental protocols for toxicological studies or information on specific signaling pathways related to the toxicity of this compound are readily available in the public domain.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal must be in accordance with federal, state, and local environmental control regulations.[10] Contact a licensed professional waste disposal service to dispose of this material.[9]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the reviewed public literature. Researchers should develop and validate their own protocols in accordance with established safety guidelines and regulations.

Signaling Pathways

There is no information available in the public domain regarding the specific signaling pathways affected by this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS). Always refer to the most current MSDS provided by the supplier before handling this chemical. All users should be adequately trained in the safe handling of hazardous materials.

References

- 1. This compound | C5H3Cl2NO | CID 817673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound 98 2587-00-0 [sigmaaldrich.com]

- 4. 2,6-ジクロロピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2587-00-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Unveiling 2,6-Dichloropyridine N-oxide: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and applications of 2,6-Dichloropyridine (B45657) N-oxide. This versatile reagent plays a significant role in modern organic synthesis and is a key building block in the development of novel pharmaceuticals and agrochemicals.

Commercial Availability and Suppliers

2,6-Dichloropyridine N-oxide (CAS No. 2587-00-0) is readily available from a variety of chemical suppliers worldwide. Purity levels are typically high, often exceeding 98%, making it suitable for a wide range of research and development applications. The compound is generally supplied as a white to off-white crystalline powder.

For your convenience, a summary of prominent suppliers and their typical product specifications is provided in the table below. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 2587-00-0 | 98% | Gram to multi-gram scale |

| Thermo Scientific Chemicals (formerly Acros Organics) | This compound, 98% | 2587-00-0 | ≥97.5% (GC) | 1 g, 5 g[1][2] |

| TCI Chemicals | This compound | 2587-00-0 | >98.0% (GC) | Gram to multi-gram scale[3] |

| BOC Sciences | This compound | 2587-00-0 | High purity | Custom and bulk quantities[] |

| IndiaMART | 2, 6-Dichloropyridine 1-Oxide | 2587-00-0 | 98% (Commercial Grade) | Up to 50 kg[5] |

| Alkali Scientific | This compound | 2587-00-0 | Not specified | 5 g[6] |

| Chem-Impex | This compound | 2587-00-0 | Not specified | Not specified[7] |

Physical and Chemical Properties: [8]

-

Molecular Formula: C₅H₃Cl₂NO

-

Molecular Weight: 163.99 g/mol

-

Melting Point: 138-142 °C (lit.)

-

Appearance: White to cream or light yellow powder or crystals[1]

-

SMILES: O=[n+]1c(Cl)cccc1Cl

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the oxidation of 2,6-dichloropyridine. A detailed experimental protocol based on a patented synthesis process is provided below.[9]

Reaction: Oxidation of 2,6-dichloropyridine using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

2,6-dichloropyridine

-

m-chloroperoxybenzoic acid (m-CPBA)

-

Water

Procedure: [9]

-

Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a suitable reaction vessel.

-

Cool the mixture to 0-5 °C with stirring.

-

Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution at 0 °C.

-

Allow the reaction mixture to stir at 20-25 °C for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of DCM/MeOH (10:1) to confirm the complete consumption of m-CPBA.

-

Once the reaction is complete, concentrate the reaction solution under reduced pressure to remove the dichloromethane.

-

Add 800mL of water to the residue while stirring, which will cause a large amount of white solid to precipitate.

-

Adjust the pH of the mixture to 4 and continue stirring for 2 hours.

-

Collect the solid product by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

-

Dry the collected solids and the paste under a diaphragm pump for 2-3 hours to yield the final product, a pale yellow crystalline powder.

Characterization:

The resulting this compound can be characterized by:

-

Liquid Phase Mass Spectrometry (LC-MS) [9]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: (400MHz, CDCl₃) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[9]

The reported yield for this process is approximately 90% with a purity of 97%.[9]

Applications in Research and Drug Development

This compound is a valuable intermediate in a variety of chemical transformations, making it a key tool for researchers in organic synthesis and medicinal chemistry.

Key Applications:

-

Precursor for Pyridine (B92270) Derivatives: Pyridine N-oxides are versatile precursors for accessing a wide range of pyridine derivatives due to their enhanced reactivity towards both nucleophilic and electrophilic substitution reactions compared to the parent pyridines.[10]

-

Hydrogen Atom Transfer (HAT) Catalysis: this compound has been identified as a highly selective hydrogen atom transfer (HAT) catalyst for the functionalization of tertiary C-H bonds.[11] This catalytic activity provides a powerful method for site-selective C-H functionalization, a significant challenge in organic synthesis.

-

Photoredox Catalysis: In conjunction with a photoredox catalyst, this compound can be used to promote diverse C-H functionalization reactions, including amination, azidation, and allylation, by simply changing the radical trapping reagent.[11]

-

Synthesis of Biologically Active Molecules: As a key intermediate, it is utilized in the synthesis of compounds for agrochemical and pharmaceutical applications, including the development of antimicrobial agents.[7]

-

Dirhodium(II) Catalyzed Reactions: It serves as an effective oxidant in dirhodium(II) catalyzed reactions involving dinitrogen extrusion from diazocarbonyl compounds to form ketocarbonyl compounds in high yields at room temperature.[]

Conclusion

This compound is a commercially accessible and highly useful reagent for a broad spectrum of applications in chemical research and development. Its unique reactivity profile, particularly in the realms of photoredox and hydrogen atom transfer catalysis, positions it as a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. This guide provides a foundational understanding of its procurement, synthesis, and utility, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. 2,6-Dichloropyridine-N-oxide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,6-Dichloropyridine-N-oxide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,6-ジクロロピリジン N-オキシド | this compound | 2587-00-0 | 東京化成工業株式会社 [tcichemicals.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. alkalisci.com [alkalisci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C5H3Cl2NO | CID 817673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

The Genesis of a Versatile Reagent: A Technical Guide to 2,6-Dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development, discovery, and synthetic methodologies of 2,6-Dichloropyridine N-oxide, a versatile reagent in modern organic chemistry. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its synthesis, key chemical properties, and applications, with a focus on experimental protocols and data presentation.

Introduction: A Historical Perspective

The journey into the world of pyridine (B92270) N-oxides began in 1926 when Jakob Meisenheimer first reported the synthesis of the parent compound, pyridine-N-oxide.[1] This discovery opened a new chapter in heterocyclic chemistry, as the N-oxide functionality was found to significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of pyridine N-oxide chemistry. The primary route to this and other substituted pyridine N-oxides has been the direct oxidation of the corresponding pyridine derivative. The introduction of chlorine atoms at the 2 and 6 positions further modifies the electronic properties of the N-oxide, enhancing its utility as a specialized oxidizing agent and a building block in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development.

| Property | Value |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C |

| CAS Number | 2587-00-0 |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[2] |

| ¹³C NMR | Data not consistently reported across sources. |

| Infrared (IR) | Spectra available, characteristic peaks for N-O and C-Cl bonds.[3] |

| Mass Spectrometry (MS) | Specific fragmentation patterns can be found in specialized databases. |

Synthesis of this compound: Key Methodologies

The synthesis of this compound is primarily achieved through the oxidation of 2,6-Dichloropyridine. Several methods have been developed, with the choice of oxidizing agent and reaction conditions influencing the yield and purity of the final product.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This is a widely used and efficient method for the N-oxidation of pyridines.

Experimental Protocol:

-

Materials: 2,6-Dichloropyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Water.

-

Procedure:

-

In a round-bottom flask, dissolve 50g of 2,6-Dichloropyridine in 400ml of Dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 87.5g of m-CPBA to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM/MeOH = 10:1) until the m-CPBA is completely consumed.[2]

-

Concentrate the reaction solution under reduced pressure to remove the Dichloromethane.

-

Add 800mL of water to the residue with stirring, which will cause a white solid (m-chlorobenzoic acid) to precipitate.

-

Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

-

Dry the paste under vacuum for 2-3 hours to yield the this compound as a pale yellow crystalline powder.[2]

-

-

Yield: Approximately 90% with a purity of 97%.[2]

Reaction Workflow:

Caption: Workflow for the synthesis of this compound using m-CPBA.

Oxidation with Hydrogen Peroxide and an Acid Catalyst

Hydrogen peroxide in the presence of a strong acid or a catalyst is another common method for N-oxidation.

General Experimental Protocol (Example with Acetic Acid):

-

Materials: 2,6-Dichloropyridine, Glacial Acetic Acid, Hydrogen Peroxide (30-50%).

-

Procedure:

-

Dissolve 2,6-Dichloropyridine in glacial acetic acid.

-

Slowly add hydrogen peroxide to the solution, controlling the temperature with a cooling bath if necessary.

-

Heat the reaction mixture, typically between 70-80 °C, and stir for several hours.

-

Monitor the reaction by a suitable method (e.g., TLC, GC-MS).

-

After completion, cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

The product can be isolated by extraction with an organic solvent followed by evaporation of the solvent.

-

Logical Relationship of Reagents and Conditions:

Caption: Key components for the synthesis of this compound via H₂O₂ oxidation.

Applications in Organic Synthesis

This compound is not typically a direct participant in biological signaling pathways. Its primary role in the scientific community, particularly for drug development professionals, is that of a versatile chemical reagent.

Its main application is as an oxidizing agent . The electron-withdrawing nature of the two chlorine atoms enhances the oxidizing power of the N-oxide group. It has been successfully employed in the oxidation of various functional groups, including the conversion of alkynes to α,β-diketones.

Signaling Pathway (Chemical Transformation):

Caption: Role of this compound as an oxygen transfer agent.

Conclusion

From its conceptual origins in the early 20th century to its modern applications, this compound has established itself as a valuable tool in the arsenal (B13267) of synthetic chemists. This guide provides a foundational understanding of its historical context, synthesis, and key applications. The detailed experimental protocols and compiled data serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities. While not a direct modulator of biological pathways, its role as a key reagent facilitates the construction of molecules that may ultimately exhibit significant pharmacological activity.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloropyridine N-oxide as a Hydrogen Atom Transfer (HAT) Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichloropyridine (B45657) N-oxide as a highly effective hydrogen atom transfer (HAT) catalyst in photoinduced C-H functionalization reactions. This methodology allows for the direct activation of strong, unactivated C(sp³)–H bonds, offering a powerful tool for late-stage functionalization in complex molecule synthesis.

Introduction

2,6-Dichloropyridine N-oxide has emerged as a potent organocatalyst for hydrogen atom transfer (HAT) processes, particularly when utilized in conjunction with a photoredox catalyst.[1][2] This system enables the functionalization of a wide array of C-H bonds, including those in unactivated alkanes, which are typically challenging substrates.[3][4] The catalytic cycle is initiated by the single-electron oxidation of this compound by an excited photocatalyst, generating a highly electrophilic N-oxide cation radical.[1][2] This radical species is a powerful hydrogen abstractor, capable of cleaving C(sp³)–H bonds and generating alkyl radicals, which can then participate in various bond-forming reactions.[1][4]

The reactivity and selectivity of the HAT process can be fine-tuned by modifying the electronic and steric properties of the pyridine (B92270) N-oxide catalyst.[1] However, this compound has been identified as a particularly effective catalyst, demonstrating high reactivity and selectivity for tertiary C-H bonds in branched alkanes.[1][3] This catalytic system has been successfully applied to a range of transformations, including C-H alkylation, amination, azidation, and allylation.[1][3]

Catalytic Cycle and Mechanism

The proposed mechanism for the this compound catalyzed C-H functionalization involves a dual catalytic cycle, as illustrated below. The process begins with the photoexcitation of the photocatalyst, which then oxidizes the this compound to its corresponding cation radical. This potent HAT agent abstracts a hydrogen atom from a C(sp³)–H bond of the substrate to form an alkyl radical. This radical intermediate is then trapped by a suitable reagent to afford the functionalized product and regenerate the photocatalyst.

Caption: Proposed dual catalytic cycle for C-H functionalization.

Data Presentation: Scope of C-H Functionalization

The this compound/Mes-Acr-MeClO₄ catalytic system is effective for the functionalization of a variety of C-H bonds.[1][3] The following table summarizes the scope of this methodology for C-H alkylation.

| Entry | Substrate | Product(s) | Yield (%)[1][3] | Selectivity (r.r.)[1][3] |

| 1 | Cyclooctane | Alkylated Cyclooctane | 96 | - |

| 2 | Adamantane | 1-Adamantyl derivative | 85 | 10:1 (tertiary:secondary) |

| 3 | Methylcyclopentane | Mixture of isomers | - | Decreased selectivity with bulkier catalysts |

| 4 | Methoxycyclopentane | Mixture of isomers | - | Non-selective |

| 5 | Tetrahydrofuran | α-Alkylated THF | - | - |

| 6 | N-Phenyltetrahydroisoquinoline | Benzylic alkylation | - | Full selectivity for benzylic site |

| 7 | Toluene | Benzylic alkylation | - | - |

| 8 | Cyclohexanone | α-Alkylation | - | High C3-selectivity |

| 9 | δ-Valerolactone | α-Alkylation | - | Selective for more hydridic C-H |

| 10 | Ambroxide | Regioselective alkylation | - | α-oxy C-H bond |

This catalytic system has also been extended to other C-H functionalization reactions by varying the radical trapping reagent.[1]

| Entry | Functionalization | Radical Trap | Yield (%)[1] |

| 1 | Amination | N-centered radical precursor | Moderate |

| 2 | Azidation | Azide source | Moderate |

| 3 | Allylation | Allylating agent | Moderate |

Experimental Protocols

General Procedure for Photoinduced C-H Alkylation:

This protocol is a general guideline for the C-H alkylation of hydrocarbons using this compound as the HAT catalyst.

Caption: General experimental workflow for C-H alkylation.

Materials:

-

Substrate (e.g., cyclooctane)

-

Radical trap (e.g., benzalmalononitrile)

-

Photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate, Mes-Acr-MeClO₄)

-

Anhydrous solvent (e.g., acetonitrile)

-

Reaction vessel (e.g., Schlenk tube or vial)

-

Blue LED light source (e.g., 34 W, λmax = 456 nm)

-

Magnetic stirrer

Procedure:

-

To a reaction vessel, add the C-H substrate (e.g., cyclooctane, 1.2 mmol, 3.0 equiv.), the radical trapping reagent (e.g., benzalmalononitrile, 0.4 mmol, 1.0 equiv.), this compound (20 mol%), and the photocatalyst (Mes-Acr-MeClO₄, 5 mol%).[3]

-

Add anhydrous acetonitrile (B52724) (4.0 mL) to the vessel.[3]

-

Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Place the reaction vessel at a fixed distance from a blue LED light source and stir the mixture at room temperature.

-

Irradiate the reaction mixture for 12 hours.[3]

-

Upon completion of the reaction (monitored by TLC or GC-MS), remove the light source and quench the reaction by opening the vessel to air.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized product.

-

Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Notes on Selectivity:

-

This compound demonstrates a high selectivity for the abstraction of hydrogen atoms from tertiary C-H bonds over secondary and primary C-H bonds in branched alkanes.[1]

-

For substrates containing both benzylic and tertiary C-H bonds, complete selectivity for the benzylic position is typically observed.[1]

-

The use of sterically bulkier pyridine N-oxide catalysts can shift the selectivity towards less sterically hindered C-H sites, although this may be accompanied by a decrease in overall reactivity.[1]

Conclusion

This compound, in combination with a suitable photocatalyst, provides a robust and versatile platform for the direct functionalization of C(sp³)–H bonds. This methodology is characterized by its operational simplicity, broad substrate scope, and the ability to perform a variety of chemical transformations. The predictable selectivity patterns and the potential for catalyst tuning make this an attractive strategy for applications in organic synthesis, particularly in the late-stage modification of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H3Cl2NO | CID 817673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alkalisci.com [alkalisci.com]

Application Notes and Protocols for Photoredox-Catalyzed C-H Functionalization using 2,6-Dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals